3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound is a quinazolinone derivative. Quinazolinones and their derivatives are a significant class of organic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-1,3-diazine. It also has a phenyl ring and a dihydropyridinyl group attached to it. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and stability can be influenced by factors like the presence of polar groups, aromatic systems, and steric effects .Scientific Research Applications
Synthesis and Characterization
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is involved in the synthesis of various quinazoline derivatives, which are explored for their diverse biological activities. For instance, the synthesis and characterization of 2,3-disubstituted quinazolones have been reported, showcasing a method for producing compounds with potential antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-1) (Pandey et al., 2008).
Antimicrobial Activity
Quinazoline derivatives, including those synthesized from this compound, have been evaluated for antimicrobial properties. A study by Azza M. El‐Kazak and M. Ibrahim (2013) investigated novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines for their antimicrobial activity, indicating the potential of quinazoline derivatives in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Antitumor and Antibacterial Agents
Quinazoline derivatives have also been explored as antitumor and antibacterial agents. A study by A. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating potential applications in cancer therapy and bacterial infection control (Gangjee et al., 1996).
Anti-Inflammatory Activity
The anti-inflammatory potential of quinazolin-4-one derivatives has been studied, indicating their use in developing anti-inflammatory drugs. A study by Ashok Kumar and C. S. Rajput (2009) synthesized newer quinazolin-4-one derivatives and evaluated their anti-inflammatory activity, showing significant inhibition of oedema in experimental models (Kumar & Rajput, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid", "2-chloro-3-formylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS No. |
422528-13-0 |
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.46 |
IUPAC Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |
InChI Key |
QAKUVVFMPQOWLL-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
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